![molecular formula C10H14O2 B2739179 Bicyclo[5.2.0]non-8-ene-8-carboxylic acid CAS No. 2260936-46-5](/img/structure/B2739179.png)
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[520]non-8-ene-8-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.0]non-8-ene-8-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid functional group. One common method involves the Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure. Subsequent oxidation steps introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functional group modifications. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bicyclic framework allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a molecular probe or in drug design due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which Bicyclo[5.2.0]non-8-ene-8-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound with a different ring system and functionalization.
Uniqueness
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which allows for diverse chemical modifications and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
bicyclo[5.2.0]non-8-ene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h6-8H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAHLDLHCAZVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C=C(C2CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

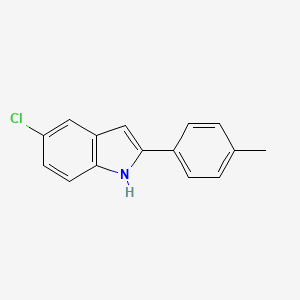

![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)
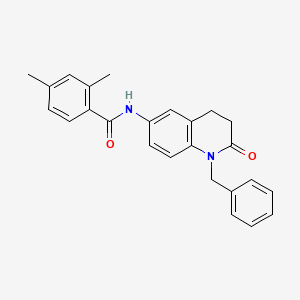
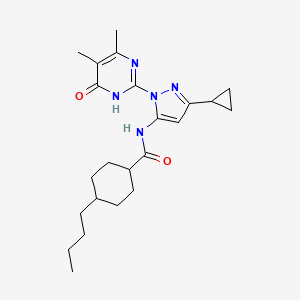
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)
![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)
![N-(2-methoxyethyl)-4-(4-oxo-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)benzamide](/img/structure/B2739111.png)
![2-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2739114.png)
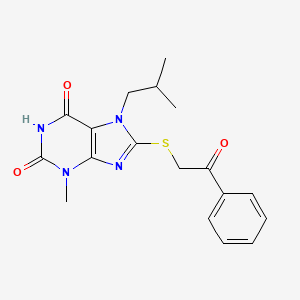
![N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B2739117.png)
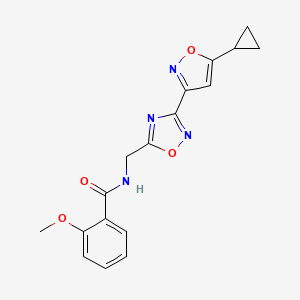
![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)
